2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyethyl)quinazolin-4(3H)-one

Description

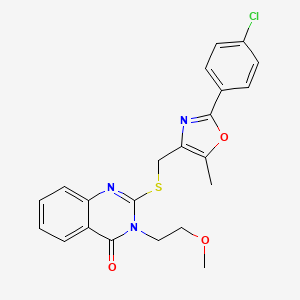

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyethyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by:

- A quinazolin-4(3H)-one core, a heterocyclic scaffold known for diverse pharmacological activities.

- A 2-(4-chlorophenyl)-5-methyloxazole substituent linked via a thioether (-S-) group at position 2.

- A 3-(2-methoxyethyl) side chain at position 3.

The 4-chlorophenyl group may enhance lipophilicity and target binding, while the methoxyethyl chain could influence solubility and pharmacokinetics .

Properties

IUPAC Name |

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methoxyethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O3S/c1-14-19(24-20(29-14)15-7-9-16(23)10-8-15)13-30-22-25-18-6-4-3-5-17(18)21(27)26(22)11-12-28-2/h3-10H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEWRPAEKLQOMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyethyl)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including oxazole, quinazolinone, and thioether moieties. Its molecular formula is , with a molecular weight of 454.0 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H24ClN3O2S |

| Molecular Weight | 454.0 g/mol |

| CAS Number | 1114646-10-4 |

Antimicrobial Properties

Preliminary studies indicate that compounds structurally similar to This compound exhibit significant antimicrobial activity. For instance, quinazoline derivatives have shown effectiveness against various bacterial strains, suggesting that this compound could also possess similar properties.

Anticancer Activity

Research has explored the anticancer potential of quinazolinone-based hybrids, which often demonstrate diverse pharmacological activities. A study highlighted that derivatives of quinazolinones exhibited IC50 values ranging from 0.36 to 40.90 μM against cancer cell lines, indicating promising anticancer properties . The specific mechanisms through which these compounds exert their effects often involve inhibition of key enzymes or pathways associated with tumor growth.

The biological activity of This compound may involve multiple mechanisms:

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells .

- Enzyme Inhibition : Quinazolinone derivatives have been reported to inhibit enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is relevant for diabetes management .

- Photosystem Interaction : Studies on related compounds indicate interference with photosystem II in cyanobacteria, suggesting potential ecological impacts .

Study on Anticancer Effects

A notable study investigated the anticancer properties of quinazoline derivatives, including the aforementioned compound. The results indicated that specific structural modifications could enhance cytotoxicity against breast cancer cell lines (MDA-MB-231). The study emphasized the importance of substituent positioning on the quinazoline ring in determining biological activity .

Environmental Impact Assessment

Research examining the effects of related quinazoline compounds on unicellular cyanobacteria revealed significant growth inhibition at concentrations as low as 1.93 mg/L. This study highlighted concerns regarding the ecological implications of using such compounds in pharmaceuticals .

Comparison with Similar Compounds

Substituent Variations in Quinazolinone Derivatives

Analysis :

- Chain Length (Methoxyethyl vs. Methoxypropyl) : The target compound’s 2-methoxyethyl group may offer a balance between hydrophilicity and lipophilicity compared to the longer 3-methoxypropyl chain in its analog . Longer chains typically enhance membrane permeability but may reduce solubility.

- Heterocycle Substitution (Oxazole vs. Triazole) : The oxazole group in the target compound differs from triazole derivatives in . Triazoles are associated with antifungal activity (e.g., fluconazole), while oxazoles may target different enzymes or pathways .

- Target Specificity: The trifluoromethyl benzyl group in ’s compounds directs activity toward phosphoinositide 3-kinase (PI3K) inhibition, highlighting how aromatic substituents modulate target selectivity .

Antimicrobial and Cytotoxic Activity of Quinazolinones []

A 2012 study evaluated quinazolinone derivatives with varying substituents:

| Compound | MIC (μg/mL) Gram-Negative Bacteria | MIC (μg/mL) Fungi (C. albicans) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|---|

| 6 | 8–16 | 4–8 | ~10 |

| 7 | 4–8 | 2–4 | ~10 |

Key Findings :

Functional Group Impact on Activity

- Thioether Linkage : The -S- group in the target compound may improve stability and binding affinity compared to oxygen or nitrogen linkages in analogs .

- Methoxyethyl vs. Aromatic Substituents : Aliphatic chains (e.g., methoxyethyl) may reduce cytotoxicity compared to aromatic groups (e.g., trifluoromethyl benzyl in ), which are linked to kinase inhibition but higher toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.